C2-Hydroxy(phenyl)methyl Substituent vs. Aryl/H Analogs
CAS 864231-67-4 features a C2-hydroxy(phenyl)methyl group that simultaneously provides a hydrogen-bond donor (benzylic –OH) and an aromatic ring for hydrophobic interactions. This dual functionality is absent in the simplest imidazole-1-acetic acid (CAS 22884-10-2, C2 = H) [1] and in the C2-phenyl analog (CAS 842958-44-5, C2 = Ph) [2], which lacks the hydroxyl handle. The presence of the benzylic alcohol creates a chiral center, offering the possibility of stereochemically resolved activity.
| Evidence Dimension | 2-Position substituent structure |
|---|---|
| Target Compound Data | C2 = –CH(OH)Ph (hydroxy(phenyl)methyl) |
| Comparator Or Baseline | CAS 22884-10-2: C2 = H; CAS 842958-44-5: C2 = Ph |
| Quantified Difference | Qualitative structural difference; no quantitative bioactivity comparator data available for target compound. |
| Conditions | Structural comparison based on published chemical registries. |
Why This Matters
Procurement of CAS 864231-67-4 is warranted when the research objective requires a 2-substituted imidazole-1-acetic acid with a hydrogen-bond-donating handle and chiral resolution potential, which simpler analogs cannot provide.
- [1] PubChem. Imidazol-1-ylacetic acid. Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/Imidazol-1-ylacetic-acid View Source
- [2] ichemistry.cn. 1H-Imidazole-1-aceticacid, 2-phenyl- (CAS 842958-44-5). Compound record. https://www.ichemistry.cn View Source
